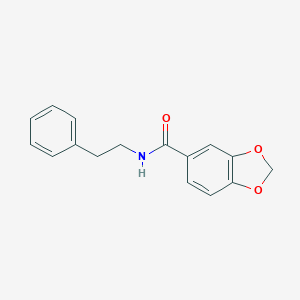
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide is a natural product found in Begonia nantoensis with data available.
Applications De Recherche Scientifique
Anticancer and Antibacterial Applications
Research indicates that derivatives of 2-phenyl 1,3-benzodioxole, which include compounds similar to N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, have shown promising anticancer and antibacterial properties. One study highlighted the eco-sustainable synthesis of such derivatives, with some compounds demonstrating greater activity against cancer and bacterial cells than standard reference compounds, and possessing DNA binding capacity (Gupta et al., 2016).
Chemical Synthesis Techniques
The cleavage of the N-(1-phenylethyl) unit from carboxamides, a process relevant to the synthesis and modification of N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, has been studied. Efficient methods for achieving this cleavage using methanesulfonic acid have been reported, offering insights into the synthesis of related compounds (Paik & Lee, 2006).
Pharmacological Potential
The structural and functional analogs of N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide have been synthesized and tested for various biological activities. For instance, indole-2-carboxamides, sharing a similar molecular backbone, have been explored as allosteric modulators of the cannabinoid CB₁ receptor (Piscitelli et al., 2012).
Catalytic Applications
In the field of organometallic chemistry, N-(2-phenylethyl)carbamothioyl derivatives, closely related to N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, have been used to create chiral ruthenium(II) complexes. These complexes have shown efficiency in catalyzing asymmetric transfer hydrogenation of ketones (Sheeba et al., 2014).
Structural Analyses and Material Science
N-substituted 2-thioxo-1,3-dithiole-4-carboxamides, structurally related to N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, have been characterized using X-ray crystal structure determination, providing valuable information for the design and synthesis of new materials with potential applications in various fields (Heinemann et al., 1995).
Propriétés
Nom du produit |
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H15NO3/c18-16(17-9-8-12-4-2-1-3-5-12)13-6-7-14-15(10-13)20-11-19-14/h1-7,10H,8-9,11H2,(H,17,18) |
Clé InChI |
KBJGLIJMWJNSKP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Solubilité |
39.6 [ug/mL] |
Synonymes |
N-(2-phenyl)ethyl-3,4-methylenedioxybenzamide nantoamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







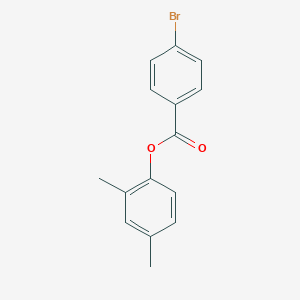
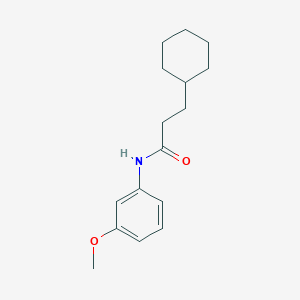
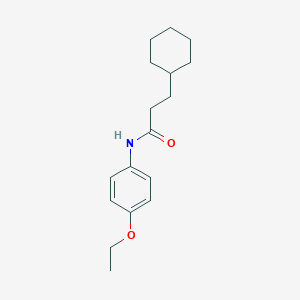

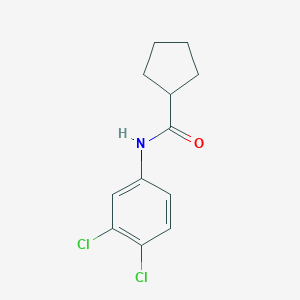
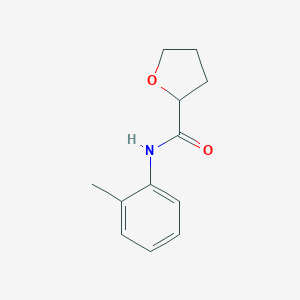
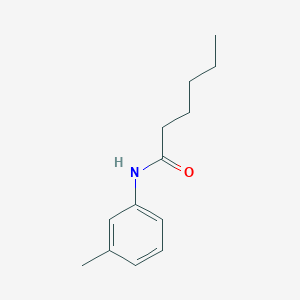
![Ethyl2-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B312077.png)
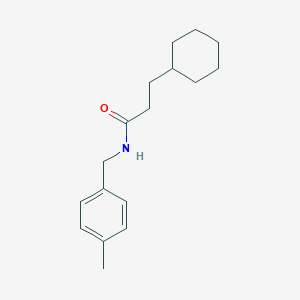
![Ethyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B312079.png)